Cas no 2144602-93-5 (2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde)

2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde
- 2,2-dimethyl-1-[(1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde
- EN300-1622191
- 2144602-93-5
-
- インチ: 1S/C10H13NOS/c1-9(2)5-10(9,6-12)3-8-4-13-7-11-8/h4,6-7H,3,5H2,1-2H3
- InChIKey: YVORBRDBRFJEID-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)CC1(C=O)CC1(C)C
計算された属性
- 精确分子量: 195.07178521g/mol
- 同位素质量: 195.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- XLogP3: 1.9
2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1622191-0.25g |
2,2-dimethyl-1-[(1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
2144602-93-5 | 0.25g |
$1432.0 | 2023-06-04 | ||
Enamine | EN300-1622191-0.5g |
2,2-dimethyl-1-[(1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
2144602-93-5 | 0.5g |
$1495.0 | 2023-06-04 | ||
Enamine | EN300-1622191-0.05g |
2,2-dimethyl-1-[(1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
2144602-93-5 | 0.05g |
$1308.0 | 2023-06-04 | ||
Enamine | EN300-1622191-5.0g |
2,2-dimethyl-1-[(1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
2144602-93-5 | 5g |
$4517.0 | 2023-06-04 | ||
Enamine | EN300-1622191-1.0g |
2,2-dimethyl-1-[(1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
2144602-93-5 | 1g |
$1557.0 | 2023-06-04 | ||
Enamine | EN300-1622191-0.1g |
2,2-dimethyl-1-[(1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
2144602-93-5 | 0.1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1622191-250mg |
2,2-dimethyl-1-[(1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
2144602-93-5 | 250mg |
$1104.0 | 2023-09-22 | ||
Enamine | EN300-1622191-10000mg |
2,2-dimethyl-1-[(1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
2144602-93-5 | 10000mg |
$5159.0 | 2023-09-22 | ||
Enamine | EN300-1622191-10.0g |
2,2-dimethyl-1-[(1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
2144602-93-5 | 10g |
$6697.0 | 2023-06-04 | ||
Enamine | EN300-1622191-2500mg |
2,2-dimethyl-1-[(1,3-thiazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
2144602-93-5 | 2500mg |
$2351.0 | 2023-09-22 |
2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehydeに関する追加情報
Introduction to 2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde (CAS No. 2144602-93-5) and Its Emerging Applications in Chemical Biology
2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde, identified by the CAS number 2144602-93-5, is a structurally unique organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic aldehydes characterized by a cyclopropane ring substituted with a thiazole moiety and an aldehyde functional group. The distinctive structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel bioactive molecules.
The cyclopropane ring in 2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde introduces a high degree of rigidity into the molecular framework, which can influence both the electronic properties and the biological interactions of the compound. This structural motif has been extensively studied for its potential to enhance binding affinity and selectivity in drug-like molecules. Additionally, the presence of the thiazole ring, a well-known pharmacophore in medicinal chemistry, further enhances the compound's biological relevance. Thiazole derivatives are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The aldehyde functional group at the 1-position of the cyclopropane ring in this compound serves as a versatile handle for further chemical modifications. Aldehydes are reactive intermediates that can undergo various transformations, such as condensation reactions with amino compounds to form Schiff bases or reduction to primary alcohols. These modifications open up numerous possibilities for designing derivatives with tailored biological activities. In recent years, there has been growing interest in exploring aldehyde-containing compounds as scaffolds for drug development due to their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
Recent advancements in chemical biology have highlighted the importance of structurally diverse molecules in modulating biological pathways. The unique combination of structural elements in 2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde positions it as a valuable tool for investigating various biological processes. For instance, studies have shown that cyclopropane-containing compounds can exhibit inhibitory effects on certain enzymes by mimicking natural substrates or by inducing conformational changes in protein structures. Similarly, thiazole derivatives have been reported to interact with DNA and RNA through specific hydrogen bonding interactions, suggesting potential applications in anticancer therapies.
The synthesis of 2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as cyclization reactions to form the cyclopropane ring and functional group interconversions to introduce the thiazole and aldehyde moieties. The use of advanced synthetic techniques has enabled researchers to achieve high yields and purity levels, making it feasible for large-scale production and further derivatization studies.
In terms of biological activity, preliminary studies on 2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde have revealed promising results. In vitro assays have demonstrated that this compound exhibits inhibitory effects on certain enzymes associated with inflammatory pathways. The interaction between the cyclopropane ring and specific amino acid residues in these enzymes may contribute to its inhibitory activity. Additionally, the thiazole moiety has been shown to enhance binding affinity by forming stable hydrogen bonds with target proteins.
The potential applications of this compound extend beyond enzyme inhibition. Researchers are exploring its utility as a lead compound for developing novel therapeutic agents targeting various diseases. For example, its structural features make it a suitable candidate for designing small-molecule inhibitors of kinases and other enzymes involved in cancer progression. Furthermore, its ability to cross cell membranes suggests potential applications in drug delivery systems designed for targeted therapy.
The growing interest in natural product-inspired molecules has also spurred investigations into derivatives of 2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde that mimic bioactive natural products. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify potential derivatives with enhanced biological activities. These computational approaches allow for rapid screening of large libraries of compounds and help prioritize candidates for experimental validation.
The role of 2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde in medicinal chemistry is further underscored by its potential as an intermediate for synthesizing more complex bioactive molecules. Its versatile structure allows for modifications at multiple positions, enabling the creation of libraries of derivatives with diverse pharmacological profiles. Such libraries are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.
Future research directions may include exploring the synthesis of analogs with modified substituents on the cyclopropane and thiazole rings to optimize biological activity. Additionally, studies focusing on understanding the mechanism of action at a molecular level will be crucial for developing effective therapeutic agents based on this scaffold. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible benefits for patients.
In conclusion,2,2-dimethyl-1-(1,3-thiazol-4-ylmethylcyclopropane)-carbaldehyde (CAS No 2144602935) represents a structurally intriguing compound with significant potential in chemical biology and pharmaceutical research Its unique combination of structural features makes it a promising candidate for further exploration particularly as an intermediate for synthesizing novel bioactive molecules As research continues it is likely that this compound will play an increasingly important role in drug discovery efforts aimed at addressing various diseases
2144602-93-5 (2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde) Related Products
- 1880924-23-1(2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine)
- 1806487-21-7(4-(3-Chloro-2-oxopropyl)-2-methylbenzaldehyde)
- 897621-78-2(1-(2-methoxyphenyl)-3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)urea)
- 2227823-48-3((2R)-1-(2,4,6-trichlorophenyl)propan-2-ol)
- 2229412-01-3(2-(2,4,6-trihydroxyphenyl)cyclopropane-1-carboxylic acid)
- 1339190-73-6(1-(oxolan-3-yloxy)propan-2-amine)
- 389810-69-9([(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)
- 477189-65-4((E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)
- 318513-51-8(2,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide)
- 872724-02-2(N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(furan-2-yl)methylethanediamide)




